N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
Description
N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide is a complex organic compound that features a bromophenyl group, a hydroxypropyl chain, and a morpholine ring
Properties
IUPAC Name |
N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-18-7-9-21-14(10-18)15(20)17-13(6-8-19)11-4-2-3-5-12(11)16/h2-5,13-14,19H,6-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMBQULKYASOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NC(CCO)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methylmorpholine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl chain and morpholine ring can interact with polar and charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
- N-[1-(2-fluorophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
- N-[1-(2-iodophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide
Uniqueness
N-[1-(2-bromophenyl)-3-hydroxypropyl]-4-methylmorpholine-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance the compound’s binding affinity and specificity for certain molecular targets compared to its chloro, fluoro, and iodo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
